molecular formula C8H14O2S B8307371 4-(Acetylthiomethyl)tetrahydropyran

4-(Acetylthiomethyl)tetrahydropyran

Cat. No. B8307371
M. Wt: 174.26 g/mol
InChI Key: CWWYVMQGIKQERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Acetylthiomethyl)tetrahydropyran is a useful research compound. Its molecular formula is C8H14O2S and its molecular weight is 174.26 g/mol. The purity is usually 95%.
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properties

Product Name

4-(Acetylthiomethyl)tetrahydropyran

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

S-(oxan-4-ylmethyl) ethanethioate

InChI

InChI=1S/C8H14O2S/c1-7(9)11-6-8-2-4-10-5-3-8/h8H,2-6H2,1H3

InChI Key

CWWYVMQGIKQERT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1CCOCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 224 g (0.83 mol) of toluene-4-sulfonic acid tetrahydro-pyran-4-ylmethyl ester in methyl isobutylketone (1.6 L) are added 189 g (1.66 mol) of potassium thioacetate. The beige suspension is stirred at 70° C. for 4.5 h. The reaction mixture is cooled to room temperature and water (1.8 L) is added. The organic layer is washed with 10% aqueous K2CO3 solution (1.8 L) and water (1 L). The organic layer is filtered through Celite® (20 g), activated charcoal (20 g) and Na2SO4 (20 g) and the filtrate is concentrated under reduced pressure. The residual oil is azeotroped with methylcyclohexane (200 mL) and n-heptanes (250 mL) to afford 138 g of thioacetic acid S-(tetrahydro-pyran-4-ylmethyl)ester as a yellow-orange oil (CAUTION: Stench!). Yield: 96%; ES-MS: m/z 175 [M+H]; 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.23-1.40 (2H, m), 1.59-1.78 (3H, m), 2.33 (3H, d, J=4.16 Hz), 2.82 (2H, dd, J=6.24, 3.79 Hz), 3.27-3.39 (2H, m), 3.88-4.02 (2H, m)
Quantity
224 g
Type
reactant
Reaction Step One
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189 g
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reactant
Reaction Step One
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1.6 L
Type
solvent
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Name
Quantity
1.8 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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